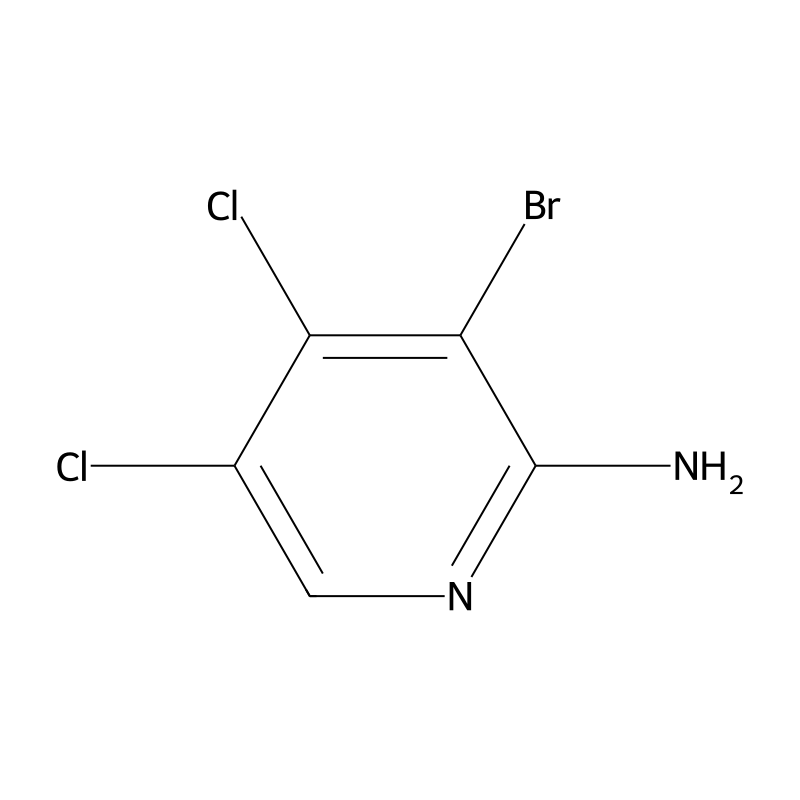

2-Amino-3-bromo-4,5-dichloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-3-bromo-4,5-dichloropyridine is a heterocyclic aromatic compound characterized by its unique molecular structure, which includes an amino group and multiple halogen substituents on a pyridine ring. The molecular formula is , with a molecular weight of approximately 230.90 g/mol. This compound presents significant interest in various fields, particularly in medicinal chemistry and agrochemical applications, due to its potential biological activities and reactivity.

The chemical behavior of 2-Amino-3-bromo-4,5-dichloropyridine is influenced by its halogen substituents, which can participate in nucleophilic substitution reactions. The bromine and chlorine atoms are good leaving groups, allowing for further functionalization of the compound through various synthetic pathways. Common reactions include:

- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under basic conditions.

- Bromination and Chlorination: The compound can undergo additional halogenation reactions to introduce more halogen substituents or modify existing ones.

- Reduction Reactions: The amino group can be involved in reduction processes to form amines or other derivatives.

Several synthesis methods have been reported for 2-Amino-3-bromo-4,5-dichloropyridine. Common approaches include:

- Bromination of 2-Amino-4,5-dichloropyridine: This involves treating the precursor with bromine in a suitable solvent to introduce the bromine atom at the 3-position.

- Nitration followed by Reduction: Starting from 2-Amino-3-nitropyridine derivatives, selective bromination can be performed followed by reduction of the nitro group.

- Multi-step Synthesis: Utilizing intermediates such as 2-acylaminopyridines, where bromination and chlorination occur sequentially to yield the desired product .

The applications of 2-Amino-3-bromo-4,5-dichloropyridine are primarily found in:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds.

- Agrochemicals: Potential use in developing herbicides or pesticides due to its reactivity and biological activity.

- Material Science: Exploration as a precursor for functional materials with specific electronic or optical properties.

Research on interaction studies involving 2-Amino-3-bromo-4,5-dichloropyridine focuses on its binding affinity to biological targets. Compounds with similar structures have been studied for their interactions with protein kinases and other enzymes, suggesting that this compound might also exhibit significant interactions that could be exploited for therapeutic purposes . Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 2-Amino-3-bromo-4,5-dichloropyridine. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-bromo-5-chloropyridine | Similar halogenated pyridine structure | |

| 2-Amino-4-chloro-5-bromopyridine | Different positioning of halogens | |

| 2-Amino-3-nitropyridine | Contains a nitro group instead of halogens | |

| 5-Bromo-2-chloro-pyridine | Lacks an amino group but retains halogens |

Uniqueness: The unique combination of both bromine and chlorine substituents along with an amino group distinguishes 2-Amino-3-bromo-4,5-dichloropyridine from other similar compounds. This specific arrangement may impart unique reactivity patterns and biological activities not observed in other derivatives.